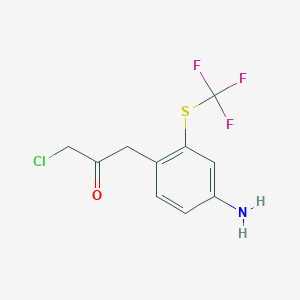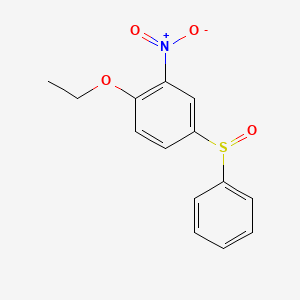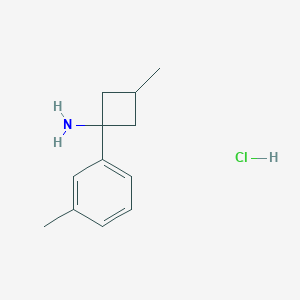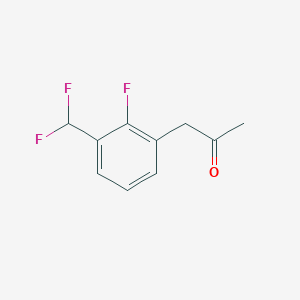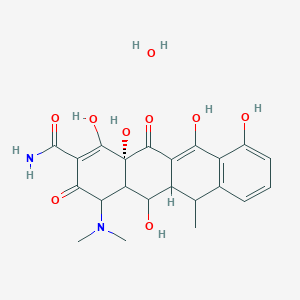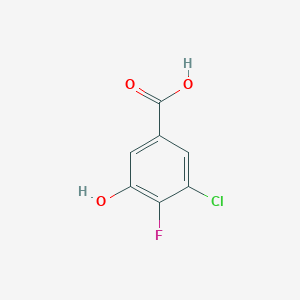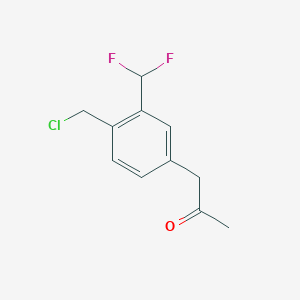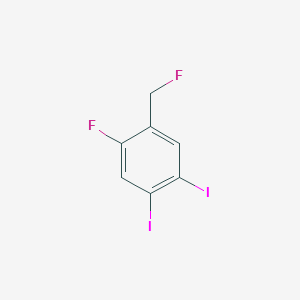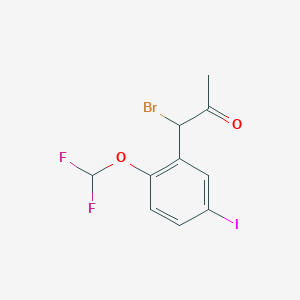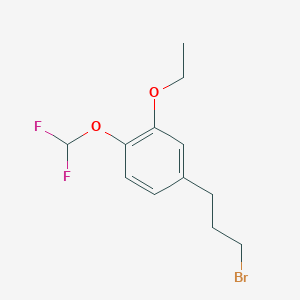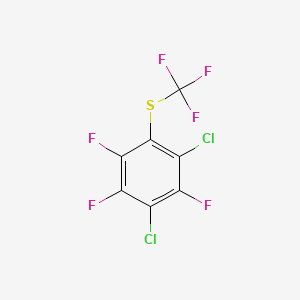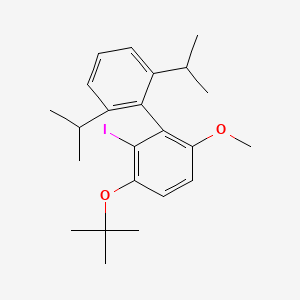
1,1'-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2',6'-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- typically involves multiple steps, including the introduction of the iodo, methoxy, and isopropyl groups onto the biphenyl core. Common synthetic routes may involve:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Etherification: Formation of the methoxy group via etherification.
Alkylation: Introduction of the isopropyl groups through alkylation reactions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-bromo-6-methoxy-2’,6’-bis(1-methylethyl)-: Similar structure with a bromine atom instead of iodine.
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-2’,4’,6’-tris(1-methylethyl)-: Similar structure with additional isopropyl groups.
Eigenschaften
Molekularformel |
C23H31IO2 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
2-[2,6-di(propan-2-yl)phenyl]-3-iodo-1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H31IO2/c1-14(2)16-10-9-11-17(15(3)4)20(16)21-18(25-8)12-13-19(22(21)24)26-23(5,6)7/h9-15H,1-8H3 |
InChI-Schlüssel |
MCUKCJWRPFVUQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2I)OC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



